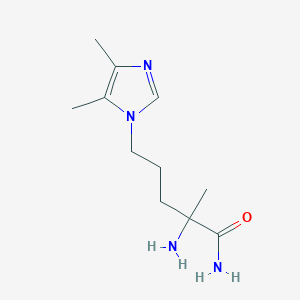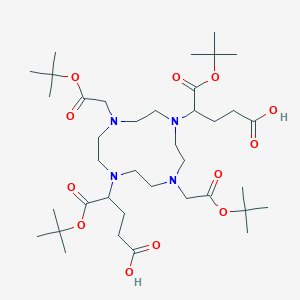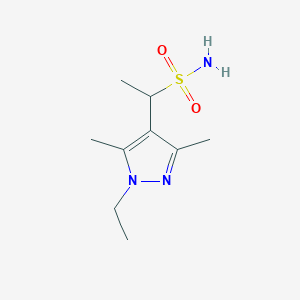
4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride is a research chemical compound with the molecular formula C11H16N2·2HCl and a molecular weight of 249.18. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Análisis De Reacciones Químicas
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders . Additionally, it has applications in the study of molecular mechanisms and pathways involved in drug action .
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride can be compared with other piperidine derivatives, such as 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol Dihydrochloride and 2-Methyl-4-(4-piperidinyl)pyrimidine Dihydrochloride . These compounds share similar structural features but may differ in their pharmacological properties and applications. The uniqueness of 4-Methyl-2-(4-piperidinyl)pyridine Dihydrochloride lies in its specific molecular structure and the resulting biological activity .
Propiedades
Fórmula molecular |
C11H18Cl2N2 |
|---|---|
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
4-methyl-2-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-2-7-13-11(8-9)10-3-5-12-6-4-10;;/h2,7-8,10,12H,3-6H2,1H3;2*1H |
Clave InChI |
BYZGKLATYKETQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)




![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)


![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
